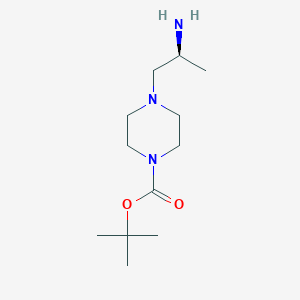

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Description

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4) is a chiral piperazine derivative with a molecular formula of C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol. This compound features a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen and an (S)-configured 2-aminopropyl side chain. The Boc group enhances stability during synthetic processes, while the aminopropyl moiety provides a reactive site for further functionalization, making it valuable in medicinal chemistry and drug development . It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors and targeted protein degraders .

Propriétés

IUPAC Name |

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSUIZMGOJGOZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704865 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017606-58-4 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.

Introduction of the tert-butyl group: The tert-butyl group can be introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the aminopropyl side chain: The aminopropyl side chain can be added through the reaction of the tert-butyl-protected piperazine with 2-bromo-1-propanamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate a free piperazine intermediate, enabling further functionalization:

Reagents/Conditions :

Applications :

-

Critical for synthesizing intermediates in drug discovery (e.g., pyridylpiperazine-based AcrB inhibitors) .

-

Yields >90% purity after purification by column chromatography .

Nucleophilic Substitution Reactions

The secondary amines on the piperazine ring participate in SNAr (nucleophilic aromatic substitution) and alkylation reactions:

Aromatic Substitution

Key Insight : Steric hindrance from the Boc group directs substitution to the less hindered piperazine nitrogen .

Alkylation

-

Ethylene diamine derivatives react with alkyl halides (e.g., tert-butyl bromoacetate) under basic conditions (K₂CO₃, DMF) .

-

Example: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with 61% yield .

Reductive Amination

The primary amine on the propyl side chain undergoes reductive amination with aldehydes/ketones:

Mechanism : Imine formation followed by reduction with sodium triacetoxyborohydride (STAB-H) .

Coupling Reactions

The primary amine participates in amide/urea bond formation:

Amide Coupling

-

Reacts with activated carboxylic acids (e.g., using T3P/Et₃N) to form peptidomimetics .

-

Example: Synthesis of oxadiazole-linked inhibitors (44, BDM91514) with improved pharmacokinetics .

Urea Formation

-

Reacts with carbonyl diimidazole (CDI) to generate urea derivatives, used in kinase inhibitor synthesis .

Salt Formation and Stability

-

The hydrochloride salt enhances aqueous solubility (1.2 mg/mL in PBS).

-

Stable under anhydrous conditions but hydrolyzes in strong acids/bases .

Comparative Reactivity of Structural Analogues

Industrial-Scale Considerations

Applications De Recherche Scientifique

The compound (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate , also known as a derivative of piperazine, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and synthetic organic chemistry, while providing comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests applications in treating various neurological disorders.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored analogs of this compound for their antidepressant effects. The results indicated that modifications to the piperazine structure could enhance serotonin receptor binding affinity, leading to improved antidepressant activity .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a subject of interest in neuropharmacology. Specifically, it has been studied for its effects on dopamine and serotonin pathways.

Data Table: Neurotransmitter Interaction Studies

| Study | Compound | Target Receptor | Result |

|---|---|---|---|

| This compound | 5-HT1A | Increased binding affinity | |

| This compound | D2 Dopamine | Modulated receptor activity |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its versatility allows chemists to explore various synthetic pathways.

Example Reaction Pathway

One notable synthesis involves the reaction of this compound with various electrophiles to yield substituted piperazines, which can be further modified for drug development .

Mécanisme D'action

The mechanism of action of (S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The piperazine ring provides structural stability and enhances the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Key Observations:

- Side Chain Length and Configuration: The (S)-2-aminopropyl group in the target compound provides stereochemical specificity, which is absent in its 3-aminopropyl analogue. This impacts interactions with chiral biological targets .

- Hydrogen Bonding and Solubility: Compounds like tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate exhibit higher hydrophilicity due to the hydroxyl group, whereas the aminopropyl group in the target compound balances lipophilicity and reactivity .

Key Observations:

- Chiral Synthesis: The target compound’s (S)-configuration is achieved using enantiomerically pure starting materials, whereas non-chiral analogues (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) require less stringent conditions .

- Scalability : Boc protection () is a common strategy for piperazine derivatives, ensuring high yields (>90%) and compatibility with diverse coupling reactions .

Key Observations:

- Stability Advantage: The Boc-aminopropyl combination in the target compound avoids the instability seen in fluorophenyl-oxazolidinone derivatives, making it more suitable for oral drug formulations .

- Versatility : While the target compound itself lacks direct biological data, its derivatives (e.g., Palbociclib intermediates) demonstrate potent kinase inhibition, underscoring its role as a scaffold .

Activité Biologique

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C12H25N3O2 and a molecular weight of approximately 243.35 g/mol. Its structure features a tert-butyl ester group attached to a piperazine ring with a 2-aminopropyl substituent at the 4-position. This unique configuration is crucial for its biological interactions and therapeutic applications.

This compound primarily interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest its potential role in treating psychiatric disorders such as depression and anxiety. The compound's ability to modulate these pathways indicates its importance in drug development aimed at neuropsychiatric conditions.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H25N3O2 | Potential antidepressant properties |

| Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | C13H20N3O2 | Modulates dopamine receptors; used in pain management |

| (R)-Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C12H26N3O2 | Similar structure; different stereochemistry affects activity |

| 4-(2-Aminopropyl)-piperazine-1-carboxylic acid tert-butyl ester | C12H25N3O2 | Directly related; used for similar applications |

This comparison illustrates how variations in substituents and stereochemistry can influence biological activity and therapeutic potential, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacodynamics and pharmacokinetics of related compounds, providing insights into potential therapeutic applications:

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols starting with Boc-protected piperazine. For example:

- Alkylation : Reacting tert-butyl piperazine-1-carboxylate with 2-aminopropyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours) achieves yields up to 88.7% .

- Purification : Silica gel chromatography with gradients (e.g., hexane:ethyl acetate = 8:1 to 4:1) is used to isolate the product .

- Chiral resolution : Enantiomeric purity is ensured using chiral auxiliaries or chromatography, as seen in related (S)-configured piperazine derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm backbone structure and stereochemistry. For example, tert-butyl protons appear as singlets near δ 1.49 ppm .

- LC-MS : Validates molecular weight (e.g., [M+H-100]+ = 243 for brominated analogs) and detects impurities .

- FT-IR : Identifies functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar piperazine derivatives:

- Acute toxicity : Classified as Category 4 (oral), requiring PPE (gloves, goggles) and ventilation .

- Storage : Keep in anhydrous conditions at -20°C to prevent decomposition .

- Disposal : Follow hazardous waste guidelines due to potential carcinogenicity (IARC Category 2B) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

Methodological approaches include:

- Cross-validation : Use X-ray crystallography to confirm molecular geometry. For example, single-crystal X-ray studies (e.g., monoclinic P2₁/n, β = 93.5°) resolve bond angles and chiral centers .

- Repetition under controlled conditions : Eliminate solvent artifacts by repeating NMR in deuterated DMSO or CDCl₃ .

- High-resolution MS : Differentiate between isobaric impurities and confirm molecular formulae .

Q. How can enantiomeric purity be optimized during synthesis?

Strategies involve:

- Chiral catalysts : Use enantioselective reagents (e.g., Sharpless epoxidation derivatives) to bias stereochemistry .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess .

- Crystallization : Diastereomeric salt formation with tartaric acid enhances purity, as demonstrated in related N-Boc piperazines .

Q. What experimental designs are suitable for assessing biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. Related compounds show activity at IC₅₀ values <10 µM .

- Structure-activity relationship (SAR) studies : Modify the aminopropyl or tert-butyl groups and compare bioactivity. For example, bulky substituents reduce membrane permeability in cell-based assays .

- Molecular docking : Predict binding modes using crystal structures (e.g., PDB ID 3QZZ for piperazine-protein interactions) .

Q. How can reaction yields be improved in large-scale syntheses?

- Solvent optimization : Replace 1,4-dioxane with THF or DMF to enhance solubility and reduce side reactions .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in alkylation steps .

- Flow chemistry : Continuous flow systems minimize decomposition and improve heat transfer for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.